4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Description

Chemical Identity and Nomenclature

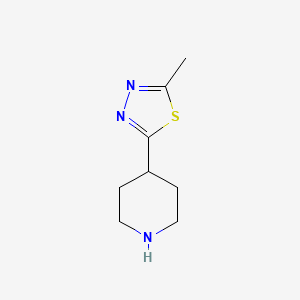

Core Structural Features

- Thiadiazole Ring : A 1,3,4-thiadiazole moiety (positions 2, 4, and 5 substituted) with a methyl group at position 5.

- Piperidine Ring : A piperidine substituent at position 4 of the thiadiazole.

Systematic Nomenclature

Key Isomers

Historical Context in Heterocyclic Chemistry

Thiadiazole Evolution

The 1,3,4-thiadiazole scaffold was first synthesized in the late 19th century, with early contributions by Fischer (1882) and subsequent structural elucidation by Freund and Kuh (1890) . Its development accelerated in the 20th century due to its versatility in forming mesoionic systems and bioisosteric analogs of pyrimidine derivatives, which are critical for DNA-targeting agents .

Piperidine’s Pharmacological Legacy

Piperidine derivatives have been integral to drug design since the mid-20th century, with over 70 FDA-approved drugs incorporating this motif . Its role in modulating lipophilicity, solubility, and receptor binding has driven its use in antipsychotics, antihistamines, and anticancer agents .

Synergistic Hybridization

The fusion of thiadiazole and piperidine in 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine exemplifies modern strategies to enhance drug-like properties. This approach optimizes membrane permeability and target affinity, as seen in anticonvulsant and anticancer hybrids .

Significance in Medicinal Chemistry Research

Anticancer Applications

Thiadiazole-piperidine hybrids demonstrate potent cytotoxicity against cancer cell lines. For example:

- Compound 4i (benzyl piperidine derivative): IC₅₀ = 2.32 µg/mL (MCF-7) and 6.51 µg/mL (HepG2) .

- Mechanism : Induces apoptosis via Bax/Bcl-2 ratio elevation and caspase-9 activation, with cell cycle arrest at S/G₂-M phases .

Structure-Activity Relationships

Broad Pharmacological Potential

Properties

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOBNRUDBYCJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652812 | |

| Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-47-3 | |

| Record name | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

One classical approach involves the reaction of thiosemicarbazides with carboxylic acid derivatives or their equivalents to form the 1,3,4-thiadiazole ring. For example, the synthesis begins with the formation of thiosemicarbazone intermediates, which upon cyclization yield the thiadiazole nucleus. The methyl group at the 5-position is introduced via the appropriate methyl-substituted precursors.

- Reaction Conditions: Typically, refluxing in ethanol or other polar solvents with acid or base catalysis facilitates cyclization.

- Intermediate Formation: Thiosemicarbazones are formed by condensation of thiosemicarbazide with methyl ketones or aldehydes.

- Cyclization: Acidic or basic conditions induce ring closure, often accompanied by elimination of water or other small molecules.

Reaction of Hydrazonoyl Halides with Thiocarbonyl Compounds

Another method involves the reaction of hydrazonoyl halides with compounds containing thiocarbonyl groups (e.g., carbodithioates). This approach has been used to prepare various 1,3,4-thiadiazole derivatives with different substituents.

- Mechanism: The hydrazonoyl halide generates a nitrilimine intermediate in situ, which undergoes 1,3-dipolar cycloaddition with the thiocarbonyl compound to form the thiadiazole ring.

- Solvent and Conditions: Reactions are commonly performed in ethanolic triethylamine under reflux or room temperature.

- Yields: This method typically affords good yields of the target thiadiazoles.

Coupling with Piperidine Moiety

The piperidine ring can be introduced by nucleophilic substitution or condensation reactions with the thiadiazole intermediate or by using piperidine-containing starting materials.

- Direct Substitution: Halogenated thiadiazole intermediates can react with piperidine under basic conditions to substitute the halogen with the piperidine ring.

- Preformed Piperidine Derivatives: Alternatively, piperidine derivatives bearing reactive functional groups can be cyclized with thiosemicarbazides or hydrazonoyl halides to form the final compound.

Representative Synthetic Route Example

A representative synthetic scheme reported involves:

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 5-methyl-1,3,4-thiadiazole-2-carbonyl chloride + piperidine | 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | Nucleophilic substitution under base |

| 2 | Purification by recrystallization | Pure target compound | Confirmed by spectral analysis |

Alternatively, synthesis via hydrazonoyl halide and alkyl carbodithioate intermediates followed by cyclization and substitution has been demonstrated with detailed spectral and elemental analysis confirming the structure.

Research Findings and Data

Spectral and Analytical Data

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of the methyl group on the thiadiazole ring and the piperidine protons.

- Elemental Analysis: Matches calculated values for C, H, N, and S, confirming purity and correct stoichiometry.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

Reaction Yields and Conditions Summary

| Method | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of thiosemicarbazones | Ethanol | Reflux (1–3 hours) | 70–85 | Acid or base catalysis |

| Hydrazonoyl halide + carbodithioate | Ethanol + triethylamine | Room temp to reflux | 75–90 | High selectivity and yield |

| Nucleophilic substitution with piperidine | Various (e.g., dichloromethane) | Room temp to reflux | 60–80 | Requires purified intermediates |

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-thiadiazole possess significant antimicrobial properties. Specifically, 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine has shown promise in inhibiting the growth of various microorganisms. This makes it a candidate for further development into new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. A study demonstrated that derivatives featuring the thiadiazole moiety exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve cell cycle arrest and apoptosis induction .

Case Study:

In a comparative study of various thiadiazole derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.28 µg/mL to 10 µg/mL against different cancer cell lines. Notably, modifications in the substituents on the piperidine ring significantly enhanced anticancer activity .

Anti-inflammatory and Analgesic Effects

The compound has been explored for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate biological pathways involved in pain and inflammation, positioning it as a potential candidate for drug development in these therapeutic areas.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its chemical reactivity and versatility. Its role in industrial chemistry highlights its importance beyond medicinal applications.

Comparative Analysis of Thiadiazole Derivatives

| Compound Type | Biological Activity | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Anticancer | Varies (0.28 - 10) | Effective against MCF-7 and HepG2 |

| Piperidine Derivatives | Antimicrobial | Varies | Potential for new drug development |

| Mixed Functional Groups | Anti-inflammatory | Not specified | Modulates pain pathways |

Mechanism of Action

The mechanism by which 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies:

Impact of Substituents on Bioactivity: Methyl vs. Oxadiazole vs. Thiadiazole: Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduces electron-deficient character, enhancing solubility and metabolic stability .

Pharmacological Profiles: Antimicrobial Activity: Sulfamethizole (C₉H₁₀N₄O₂S₂) leverages the thiadiazole-sulfonamide linkage for broad-spectrum antibacterial action, a feature absent in the non-sulfonamide derivatives . Anticancer Activity: Thiadiazole-thiazolidinone hybrids (e.g., compound [17] in ) show superior anti-proliferative effects (IC₅₀ = 46.34 μM) compared to this compound, likely due to additional hydrogen-bonding interactions from the thiazolidinone ring.

Structural Conformation :

- Dihedral angles between the thiadiazole and aromatic substituents (e.g., 18.2° in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) influence molecular stacking and crystal packing, which may affect binding to biological targets .

Biological Activity

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole moiety. This unique structure contributes to its diverse biological activities. The molecular formula is CHNS, and its molecular weight is approximately 188.27 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents. Specifically, studies have demonstrated its effectiveness against bacterial strains and fungi, suggesting its potential use in treating infections.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays have revealed that this compound can induce cytotoxic effects on several cancer cell lines. Notably:

- Cell Lines Tested : The compound has been evaluated against human colon cancer (HCT116), breast cancer (MCF-7), and lung cancer (A549) cell lines.

- IC Values : The IC values for these cell lines range from 0.28 µg/mL to 10 µg/mL, indicating potent activity in inhibiting cell growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and leading to desired biological effects.

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic factors such as Bax and caspase activation in cancer cells .

- Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest at specific phases (G2/M), which is crucial for preventing cancer cell proliferation .

Case Studies

Several studies highlight the biological activity of this compound:

Q & A

Basic: How can researchers optimize the synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine?

Methodological Answer:

The synthesis of thiadiazole-piperidine hybrids typically involves multi-step reactions, including cyclization and coupling. For example:

- Cyclization of thiosemicarbazide derivatives with carboxylic acids (e.g., pyridine-4-carboxylic acid) under thermal conditions (363 K for 6 h) generates the 1,3,4-thiadiazole core .

- Piperidine coupling may employ nucleophilic substitution or cross-coupling reactions. Post-synthetic purification often involves recrystallization from ethanol or acetone to yield high-purity crystals suitable for X-ray diffraction .

- Monitoring reaction progress via Thin-Layer Chromatography (TLC) and adjusting pH with NaOH to precipitate intermediates ensures efficient isolation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the thiadiazole and piperidine rings. For example, methyl groups on thiadiazole resonate at δ ~2.5 ppm in -NMR .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. The thiadiazole ring in this compound forms N–H···N hydrogen bonds (bond length ~2.8–3.0 Å), stabilizing its supramolecular structure .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 212.3) and fragmentation patterns to verify structural integrity .

Advanced: How can contradictory bioactivity data for this compound be resolved?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Structural isomerism : Dihedral angles between thiadiazole and piperidine rings (e.g., 18.2° vs. 30.3° in two polymorphs) alter binding to biological targets .

- Assay variability : Standardize in vitro protocols (e.g., MIC testing for antimicrobial activity) using reference strains and controlled solvent systems (e.g., DMSO <1% v/v) .

- Computational validation : Perform molecular docking to compare binding affinities of different conformers to target enzymes (e.g., fungal CYP51) .

Advanced: What computational strategies predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate dipole moments (~4.5 D) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Solubility Prediction : Use Hansen solubility parameters (HSPs) with ethanol or acetone as optimal solvents, aligning with experimental recrystallization data .

- LogP Estimation : Employ fragment-based methods (e.g., XLogP3) to predict a LogP ~1.8, indicating moderate lipophilicity for blood-brain barrier penetration studies .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring storage at 2–8°C in amber vials .

- pH Sensitivity : The thiadiazole ring hydrolyzes under strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (e.g., ammonium acetate, pH 6.5) for biological assays .

- Light Sensitivity : UV-Vis spectra indicate absorption at 270 nm; avoid prolonged light exposure to prevent photodegradation .

Advanced: How do researchers analyze intermolecular interactions in crystalline forms?

Methodological Answer:

- Hydrogen-Bonding Networks : X-ray data reveal N–H···N interactions (2.8–3.0 Å) between thiadiazole and pyridine moieties, forming 2D sheets .

- π-π Stacking : Distance between aromatic rings (~3.6 Å) suggests weak interactions, confirmed by Hirshfeld surface analysis (C···C contacts <15%) .

- Torsion Angle Analysis : Compare dihedral angles (e.g., 18.2° vs. 30.3° in polymorphs) to correlate packing efficiency with solubility .

Advanced: What strategies address low yield in coupling reactions involving piperidine?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improvement from 45% to 72%) .

- Microwave Assistance : Reduce reaction time from 12 h to 30 min at 120°C, minimizing side-product formation .

- Protecting Groups : Temporarily protect piperidine’s amine with Boc groups to prevent undesired nucleophilic attacks .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 29213) and C. albicans (ATCC 90028), with MIC values reported in µg/mL .

- Cytotoxicity : MTT assay on HEK-293 cells to establish IC₅₀ values, ensuring selectivity over mammalian cells .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial FabH or fungal lanosterol demethylase .

Advanced: How can researchers validate target engagement in mechanistic studies?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ~5–10 µM) to bacterial topoisomerase IV .

- CRISPR-Cas9 Knockout : Validate antifungal activity by deleting CYP51 in C. albicans and observing resistance .

- Metabolic Profiling : LC-MS/MS to track metabolite changes (e.g., ergosterol depletion in fungi) .

Basic: How are impurities identified and quantified in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area). Major impurities include unreacted thiosemicarbazide (retention time ~3.2 min) .

- GC-MS Headspace Analysis : Identify volatile byproducts (e.g., methyl thiocyanate) during cyclization .

- ICP-MS : Screen for residual metal catalysts (e.g., Pd <10 ppm) post-Suzuki coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.